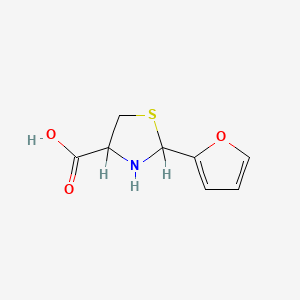

2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Description

2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid (abbreviated as FUR-CYS in some studies) is a thiazolidine derivative characterized by a furan-2-yl substituent at the 2-position of the thiazolidine ring and a carboxylic acid group at the 4-position. This compound has garnered attention in food chemistry, particularly in brewing science, where it acts as a precursor to aldehydes that influence flavor stability. Its structure (C₈H₉NO₃S) and reactivity make it a subject of interest in both analytical and applied chemical research .

Propriétés

IUPAC Name |

2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGBVPOHBURDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263488 | |

| Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-98-9 | |

| Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72678-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Method 1: Ethanol-Mediated Condensation of L-Cysteine and Furan-2-Carbaldehyde

A foundational synthesis route involves reacting L-cysteine with furan-2-carbaldehyde in ethanol. In this method, 1.0 mmol of L-cysteine is dissolved in ethanol, followed by the addition of 1.1 mmol of furan-2-carbaldehyde. The mixture is stirred at room temperature for 2–5 hours, during which the thiazolidine ring forms via nucleophilic attack and cyclization. The product precipitates as a white solid, which is isolated via filtration and washed with cold ethanol.

Key Data:

-

Melting Point: 130–132°C (Note: A minor discrepancy exists with Sigma-Aldrich’s reported 125–126°C, potentially due to polymorphic variations or purity differences.)

-

Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic peaks for the furan (δ 7.4–7.6 ppm) and thiazolidine rings (δ 4.2–4.5 ppm for CH-S and CH-N). Fourier-transform infrared (FTIR) spectroscopy identifies carboxyl (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.

Method 2: L-Cysteine Hydrochloride with Sodium Bicarbonate in Ethanol-Water

An alternative approach employs L-cysteine hydrochloride monohydrate, sodium bicarbonate, and furan-2-carbaldehyde in a 50% ethanol-water solvent system. Here, sodium bicarbonate neutralizes the hydrochloride, liberating free L-cysteine for reaction. The mixture is stirred for 4–24 hours at room temperature, with reaction progress monitored by thin-layer chromatography (TLC).

Key Data:

-

Advantages: Enhanced solubility of intermediates in aqueous ethanol improves reaction homogeneity.

-

Purification: The product is washed sequentially with cold water and ethanol to remove unreacted starting materials.

Reaction Mechanism and Optimization

The formation of this compound proceeds via a two-step mechanism:

-

Schiff Base Formation: The primary amine of L-cysteine attacks the carbonyl carbon of furan-2-carbaldehyde, forming an imine intermediate.

-

Cyclization: Intramolecular nucleophilic substitution by the cysteine thiol group leads to thiazolidine ring closure.

Optimization Strategies:

-

Catalyst Use: Sodium bicarbonate in Method 2 accelerates deprotonation, enhancing reaction kinetics.

-

Solvent Effects: Ethanol-water mixtures (Method 2) improve yields compared to pure ethanol, likely due to better solubility of ionic intermediates.

-

Temperature Control: Prolonged stirring at room temperature prevents side reactions, such as oxidation of the thiol group.

Characterization and Analytical Techniques

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm the thiazolidine ring’s stereochemistry and substituent positions. For example, the carboxylic proton appears as a broad singlet at δ 12.1 ppm.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 199.23 (calculated for C₈H₉NO₃S).

Thermal Properties

Differential scanning calorimetry (DSC) corroborates the melting point, with sharp endothermic peaks at 130–132°C.

Comparative Analysis of Synthesis Methods

Challenges and Practical Considerations

-

Steric Hindrance: Bulky substituents on the aldehyde (e.g., 2-methoxyphenyl) reduce yields due to hindered cyclization.

-

Purification: Column chromatography is often avoided due to the compound’s polarity; instead, recrystallization from ethanol-water is preferred.

-

Safety: The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . Proper personal protective equipment (PPE) is mandatory during synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid is utilized as a building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow for diverse modifications that can lead to novel derivatives with enhanced properties.

Biology

Antimicrobial Activity : This compound has been investigated for its potential as an antimicrobial agent. Studies suggest that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

Antioxidant Properties : Research has shown that this compound exhibits antioxidant activity by enhancing catalase activity within cells. This action helps reduce oxidative stress, which is linked to various diseases .

Enzyme Interactions : The compound interacts with enzymes such as catalase and bovine serum albumin, resulting in structural changes that enhance enzyme activity. These interactions are crucial for understanding its biochemical mechanisms and potential therapeutic applications .

Medicine

Therapeutic Effects : The compound is being explored for its therapeutic effects, including anti-inflammatory and antioxidant properties. Its ability to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by inflammation .

Case Studies : Recent studies have highlighted the compound's effectiveness in reducing intracellular reactive oxygen species levels in cultures, indicating its role in cellular defense mechanisms against oxidative stress .

Data Table of Biological Activities

Mécanisme D'action

The mechanism of action of 2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of bacterial growth or modulation of inflammatory pathways. The furan and thiazolidine rings play a crucial role in binding to these targets, thereby exerting the compound’s effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiazolidine-4-carboxylic acid derivatives share a common core structure but differ in substituents at the 2-position, leading to diverse chemical and biological properties. Below is a detailed comparison:

Structural and Functional Diversity

Table 1: Key Thiazolidine-4-carboxylic Acid Derivatives

Analytical Methods

- HPLC and LC-MS/MS: FUR-CYS and analogs like 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid are quantified using HPLC-UV or LC-MS/MS, enabling precise detection in biological matrices . These methods highlight the importance of derivatization and column selection for resolving structurally similar thiazolidines .

Key Research Findings and Trends

Substituent Position Matters : Para-substituted nitro groups (e.g., 4-nitrophenyl) yield higher antimicrobial activity than ortho or meta positions due to steric and electronic effects .

Natural vs. Synthetic Derivatives : While FUR-CYS is naturally relevant in brewing, synthetic derivatives (e.g., nitro-phenyl) are engineered for targeted bioactivity .

Multi-Functional Potential: Compounds like 2-(4-hydroxyphenyl)- exhibit dual antioxidant and enzyme inhibitory effects, suggesting versatility in pharmaceutical design .

Activité Biologique

2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a furan ring and a thiazolidine structure, which contribute to its diverse pharmacological properties. The following sections will explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO4S, with a molar mass of 241.26 g/mol. The compound's unique structure integrates both a furan moiety and a thiazolidine ring, which are known for their roles in various biological processes.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed moderate to good activity against various bacterial strains. For example, 3-acetyl derivatives were evaluated for their inhibitory effects on growth, with promising results against common pathogens including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidine compounds has also been investigated. In vitro studies have shown that derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in human blood mononuclear cells. This suggests that this compound may be beneficial in treating inflammatory diseases .

Anticancer Properties

Recent studies have focused on the anticancer activity of thiazolidine derivatives. A series of compounds were synthesized and tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited potent inhibition of cell proliferation, with some compounds showing IC50 values in the micromolar range .

Study on Antiviral Activity

A notable study explored the antiviral properties of thiazolidine carboxylic acids against avian influenza virus (AIV) and infectious bronchitis virus (IBV). The results showed that specific derivatives demonstrated significant antiviral activity, suggesting their potential as therapeutic agents in viral infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized using various methods to enhance yield and purity. Structure-activity relationship studies have revealed that modifications to the furan or thiazolidine components can significantly affect biological activity. For instance, the introduction of different substituents on the furan ring has been linked to improved anticancer efficacy .

Data Summary

Q & A

Synthesis and Purification

Basic: What are the standard synthetic routes for preparing 2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid? The compound is typically synthesized via condensation reactions between L-cysteine derivatives and furan-2-carbaldehyde. A common method involves reacting L-cysteine hydrochloride with NaHCO₃ in water, followed by the addition of the aldehyde in ethanol under mild conditions (room temperature, 6 hours). The product is isolated via filtration and purified using silica gel chromatography (n-hexane:ethyl acetate) .

Advanced: How can reaction conditions be optimized to minimize racemization and improve stereochemical purity? Racemization risks arise during thiazolidine ring formation. Optimizing pH (neutral to slightly basic) and using low-temperature conditions (0–5°C) can reduce epimerization. Advanced purification techniques, such as chiral HPLC or recrystallization with polar solvents (e.g., ethanol-water mixtures), enhance enantiomeric purity .

Antimicrobial Activity Evaluation

Basic: What in vitro assays are used to assess antimicrobial activity? Standard protocols include broth microdilution (MIC determination) against Gram-positive (B. subtilis) and Gram-negative (P. aeruginosa, K. pneumoniae) strains. Activity is compared to reference drugs like ciprofloxacin (Table 1 in ). Nitro-substituted analogs (e.g., 2-(4-nitrophenyl) derivatives) show superior efficacy, with MIC values ≤8 µg/mL .

Advanced: How do structural modifications (e.g., substituent position) influence bioactivity contradictions? The antimicrobial trend (p-NO₂ > m-NO₂ > o-NO₂) correlates with electron-withdrawing effects and spatial compatibility in bacterial target binding. For example, para-nitro groups enhance membrane penetration, while ortho-substituents cause steric hindrance, reducing activity . Contradictory data for chlorophenyl derivatives (e.g., compound 5 vs. 10 in ) may arise from strain-specific efflux pump interactions.

Structural and Spectroscopic Characterization

Basic: Which spectroscopic techniques confirm the thiazolidine ring formation? FT-IR identifies N–H stretching (1571–1580 cm⁻¹) and carboxylic acid C=O (1700–1720 cm⁻¹). ¹H-NMR confirms stereochemistry via coupling constants (e.g., J₄R,₅R = 6–8 Hz for cis-thiazolidine protons) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments? Single-crystal X-ray diffraction provides definitive proof of absolute configuration. For example, intermolecular O–H∙∙∙O hydrogen bonding patterns in related compounds (e.g., 3-(tert-butoxycarbonyl)-2-aryl derivatives) validate stereochemical models .

Stability and Analytical Challenges

Basic: What are common stability issues during storage? The compound is hygroscopic and prone to oxidation at the thiazolidine sulfur. Storage under inert gas (N₂/Ar) at −20°C in amber vials is recommended. Purity should be monitored via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced: How does thermal processing (e.g., distillation) affect analytical accuracy? During distillation, this compound decomposes to furfural, leading to artifactual aldehyde detection. To mitigate this, use low-temperature extraction (e.g., solid-phase microextraction) or stabilize the compound with antioxidants (e.g., ascorbic acid) .

Structure-Activity Relationship (SAR) Studies

Basic: Which substituents enhance antimicrobial potency? Electron-withdrawing groups (e.g., –NO₂, –Br) at the para position of the aryl ring improve activity by increasing electrophilicity and target binding. Chlorophenyl derivatives (e.g., compound 5) exhibit moderate efficacy due to balanced lipophilicity (LogP ≈ 2.5) .

Advanced: Can computational modeling predict activity for novel derivatives? Molecular docking (e.g., AutoDock Vina) with bacterial enoyl-ACP reductase or penicillin-binding proteins identifies key interactions. QSAR models using Hammett constants (σ) and polar surface area (PSA) correlate substituent effects with MIC values .

In Vivo Pharmacological Evaluation

Basic: What rodent models are suitable for preliminary in vivo testing? Sprague-Dawley rats (150–200 g) are grouped into cohorts (n=16) for dose-response studies. Compounds are administered orally (10–50 mg/kg) or intravenously, with efficacy assessed via bacterial load reduction in target organs .

Advanced: How can pharmacokinetic limitations (e.g., bioavailability) be addressed? Prodrug strategies (e.g., esterification of the carboxylic acid) enhance absorption. Pharmacokinetic profiling (LC-MS/MS) identifies metabolic pathways, such as hepatic glucuronidation, which may require CYP450 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.